2-Methyl-2'-deoxyadenosine
Overview
Description
2-Methyl-2’-deoxyadenosine is a modified nucleoside analog, structurally related to 2’-deoxyadenosine It is characterized by the presence of a methyl group at the second carbon position of the adenine base
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-2’-deoxyadenosine typically involves the use of 2-iodo-2’-deoxyadenosine as a starting material. The reaction proceeds through a two-step process:
Stage 1: 2-iodo-2’-deoxyadenosine is treated with ammonium sulfate and 1,1,1,3,3,3-hexamethyldisilazane at 40°C for approximately 20 minutes.
Industrial Production Methods: Industrial production methods for 2-Methyl-2’-deoxyadenosine are not extensively documented. the use of recombinant Escherichia coli strains overexpressing specific enzymes has been explored for the synthesis of related nucleosides .
Chemical Reactions Analysis
Types of Reactions: 2-Methyl-2’-deoxyadenosine undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of 8,5’-cyclo-2’-deoxyadenosine isomers.
Reduction: Specific conditions for reduction reactions are less documented.
Substitution: Methylation at the N3 position of the adenine base is a common substitution reaction.
Common Reagents and Conditions:
Oxidation: Fenton chemistry and photoinduction with lumazine are common methods.
Substitution: Methylating agents such as dimethyl sulfate and methylmethanesulfonate are used.
Major Products:
Oxidation: 8,5’-cyclo-2’-deoxyadenosine isomers.
Substitution: N3-methyl-2’-deoxyadenosine.
Scientific Research Applications
2-Methyl-2’-deoxyadenosine has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-Methyl-2’-deoxyadenosine involves its incorporation into DNA, where it can interfere with DNA replication and repair processes. This interference is primarily due to the presence of the methyl group, which can block DNA polymerases and other enzymes involved in DNA synthesis . Additionally, the compound can form cross-links with histone proteins, further affecting DNA function .
Comparison with Similar Compounds
2-Methyl-2’-deoxyadenosine is unique among nucleoside analogs due to its specific methylation pattern. Similar compounds include:
2’-deoxyadenosine: The parent compound without the methyl group.
N6-Methyl-2’-deoxyadenosine: Another methylated analog with a different methylation site.
2-Fluoro-2’-deoxyadenosine: A fluorinated analog with distinct chemical properties.
These compounds share structural similarities but differ in their biological activities and applications, highlighting the unique properties of 2-Methyl-2’-deoxyadenosine.
Properties
IUPAC Name |
(2R,3S,5R)-5-(6-amino-2-methylpurin-9-yl)-2-(hydroxymethyl)oxolan-3-ol | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N5O3/c1-5-14-10(12)9-11(15-5)16(4-13-9)8-2-6(18)7(3-17)19-8/h4,6-8,17-18H,2-3H2,1H3,(H2,12,14,15)/t6-,7+,8+/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KSUGGAKGOCLWPT-XLPZGREQSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C2C(=N1)N(C=N2)C3CC(C(O3)CO)O)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NC(=C2C(=N1)N(C=N2)[C@H]3C[C@@H]([C@H](O3)CO)O)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N5O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.